3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a unique combination of benzothiazole, piperidine, and chromenone moieties.
Mechanism of Action
Target of Action
The compound, also known as 3-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-8-methoxy-2H-chromen-2-one, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the cell wall synthesis leads to the death of the bacterium .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as its metabolic stability and elimination rates .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the cell wall synthesis, the compound causes the death of the bacterium, thereby exhibiting its anti-tubercular activity .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one are largely influenced by the presence of the benzothiazole ring. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Given the known biological activities of benzothiazole derivatives, it is possible that this compound could influence cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a substituted 2-amino benzothiazole.
Coupling with Piperidine: The benzothiazole derivative is then coupled with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate to form the piperidine-substituted benzothiazole.
Formation of Chromenone Derivative: Separately, 8-methoxy-2H-chromen-2-one is synthesized through the cyclization of a suitable phenol derivative with an appropriate diketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one undergoes several types of chemical reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzothiazole and chromenone rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory and anti-tubercular properties
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
3-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is unique due to its combination of benzothiazole, piperidine, and chromenone moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-[4-(1,3-benzothiazol-2-yloxy)piperidine-1-carbonyl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c1-28-18-7-4-5-14-13-16(22(27)30-20(14)18)21(26)25-11-9-15(10-12-25)29-23-24-17-6-2-3-8-19(17)31-23/h2-8,13,15H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSPEBWNBGMBPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.